Indolizidinas

Indolizidines are a class of heterocyclic compounds derived from indole and pyridine, featuring a nitrogen-containing ring system with a five-membered indole core fused to an additional pyrroline unit. These unique structural features endow them with a diverse array of chemical properties and biological activities. Indolizidines exhibit strong electron-donating characteristics due to their conjugated π-electron systems, making them attractive for various applications in organic synthesis and pharmaceuticals.

Indolizidines are known for their potential as intermediates in the synthesis of complex molecules. Their ability to form stable chelates with metal ions can lead to the development of metal complexes with unique properties, useful in catalysis and coordination chemistry. In pharmacology, indolizidines have shown promise as anticonvulsants, antimicrobial agents, and anti-inflammatory drugs due to their structural flexibility and diverse functional groups.

In addition to their biological applications, indolizidines play a crucial role in the design of organic materials such as luminescent polymers and liquid crystals. Their fluorescent properties make them valuable for use in sensors and imaging technologies, while their thermal stability and mechanical strength are beneficial in developing robust electronic devices.

Overall, the multifunctionality of indolizidines makes them an interesting subject for both academic research and industrial applications across various fields within chemistry and beyond.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

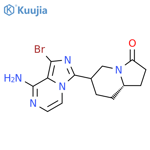

|

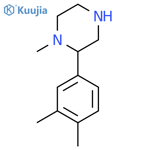

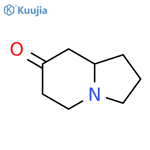

(8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one | 1620675-62-8 | C14H16BrN5O |

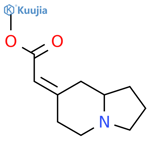

|

methyl 2-(7Z)-octahydroindolizin-7-ylideneacetate | 1563873-90-4 | C11H17NO2 |

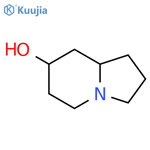

|

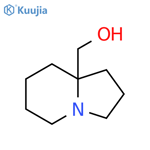

octahydroindolizin-7-ol | 90204-25-4 | C8H15NO |

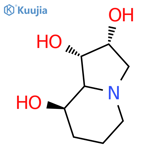

|

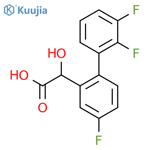

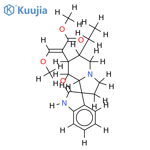

Swainsonine | 72741-87-8 | C8H15NO3 |

|

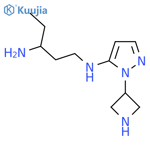

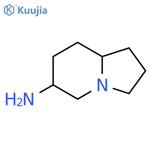

1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine | 1824202-77-8 | C8H16N2 |

|

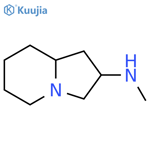

N-Methyl-octahydroindolizin-2-amine | 1545389-78-3 | C9H18N2 |

|

(hexahydroindolizin-8a(1H)-yl)methanol | 1788874-18-9 | C9H17NO |

|

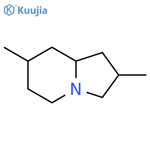

Indolizine,octahydro-2,7-dimethyl- | 786640-32-2 | C10H19N |

|

Hexahydro-indolizin-7-one | 2407-99-0 | C8H13NO |

|

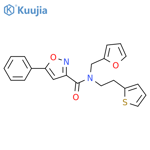

Corynoxine B | 17391-18-3 | C22H28N2O4 |

Literatura Relacionada

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

Fornecedores recomendados

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados